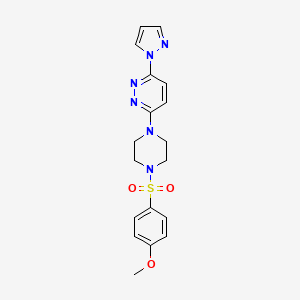

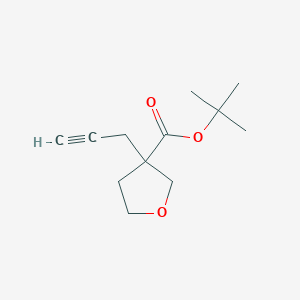

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is a chemical compound with the CAS Number: 2229205-37-0 . It has a molecular weight of 210.27 . The IUPAC name for this compound is tert-butyl 3-(prop-2-yn-1-yl)tetrahydrofuran-3-carboxylate .

Molecular Structure Analysis

The Inchi Code for Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is 1S/C12H18O3/c1-5-6-12(7-8-14-9-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is a liquid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, sharing structural features with tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate, serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring through reactions with aromatic amines, alcohols, and through oxygenation, halogenation, among others (Hannelore Jasch et al., 2012).

Fluorinated Analogues and Protecting Groups

A study on the fluorous derivatives of tert-butyl alcohol, similar in reactivity to tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate, showed their effectiveness as reagents for protecting carboxylic acids in fluorous synthesis. These derivatives help immobilize medium-size nonpolar carboxylic acids in a fluorous phase, illustrating the compound's utility in phase-specific synthesis (J. Pardo et al., 2001).

Metal-Free Alkoxycarbonylation

The compound has been implicated in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This protocol demonstrates the compound's role in the synthesis of quinoxaline-3-carboxylates and analogues, essential motifs in bioactive natural products and synthetic drugs, under mild conditions (Long-Yong Xie et al., 2019).

Chiral Auxiliary Applications

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate, was used as a chiral auxiliary and a chiral Aib (α-aminoisobutyric acid) building block in dipeptide synthesis. This illustrates the compound's utility in stereoselective organic synthesis, enabling the preparation of enantiomerically pure compounds (A. Studer et al., 1995).

Propiedades

IUPAC Name |

tert-butyl 3-prop-2-ynyloxolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-5-6-12(7-8-14-9-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVIIKGLYYYUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)

![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)

![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)

![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)

![2-Pyridin-3-yl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2934896.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2934897.png)

![N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934902.png)